molecular formula C12H17ClFNO2 B1447033 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride CAS No. 1803606-87-2

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

Cat. No.: B1447033
CAS No.: 1803606-87-2
M. Wt: 261.72 g/mol
InChI Key: JUFIBPSSEXODGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO2 and a molecular weight of 261.72 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a phenyl ring, as well as an oxan-4-amine moiety.

Preparation Methods

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.

Chemical Reactions Analysis

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders :
    • 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride has been investigated as a lead compound for developing medications targeting neurological disorders. Its interactions with neurotransmitter receptors suggest potential therapeutic benefits in conditions such as depression and anxiety disorders .
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit anti-tumor properties. Research has shown that derivatives of oxanamine compounds can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activities, which are currently being explored in preclinical studies. This application aligns with the broader interest in phenolic compounds for their therapeutic effects .

Research Applications

  • Binding Affinity Studies :
    • Interaction studies have focused on the binding affinity of this compound to various receptors, including serotonin and dopamine receptors. These studies are crucial for understanding the pharmacological profile of the compound .
  • Synthesis of Derivatives :
    • The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. This versatility is vital for drug development processes .

Case Study 1: Neuropharmacological Evaluation

A recent study evaluated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Activity Assessment

In vitro assessments demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorinated methoxyphenyl group attached to an oxanamine core. This compound is being explored for its potential biological activities, particularly in the realms of anti-tumor and anti-inflammatory effects.

The presence of the fluorine atom in this compound enhances its lipophilicity, which can facilitate better membrane permeability and potentially increase its biological activity. The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which modulate various biological pathways.

Key Characteristics

  • Molecular Formula : C12_{12}H16_{16}FNO2_2
  • CAS Number : 1803606-87-2
  • Structural Features :
    • Fluorinated methoxyphenyl group
    • Oxanamine core

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-tumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to known anti-cancer agents indicates potential efficacy in treating malignancies.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-tumorInhibition of cancer cell proliferation
Anti-inflammatoryModulation of cytokine release
Enzyme InteractionBinding affinity to specific enzymes

Research Findings

Several studies have documented the biological activity of this compound:

  • Case Study on Anti-tumor Activity :
    • A study explored the compound's effect on human cancer cell lines (HCT-116 and MCF-7). Results indicated an IC50_{50} value in the low micromolar range, suggesting potent anti-cancer properties comparable to established chemotherapeutics like doxorubicin .
  • Inflammation Modulation :
    • Another investigation focused on the compound's role in inhibiting TNF-alpha release from peripheral blood mononuclear cells. The findings showed that it effectively reduced inflammatory markers, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2.ClH/c1-15-10-4-2-3-9(11(10)13)12(14)5-7-16-8-6-12;/h2-4H,5-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFIBPSSEXODGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 3
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 4
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 5
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 6
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.